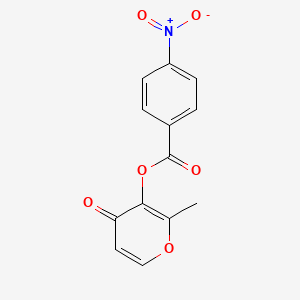

2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “2-Methyl-4-oxo-4H-pyran-3-yl propionate”, the InChI code is "1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3" .Physical And Chemical Properties Analysis

For a similar compound, “2-Methyl-4-oxo-4H-pyran-3-yl propionate”, it is a colorless to light yellow liquid or white to light yellow solid .Mechanism of Action

Target of Action

The primary target of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is the apelin (APJ) receptor . This receptor has emerged as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .

Mode of Action

This compound acts as a functional antagonist of the APJ receptor . It binds to the receptor and inhibits its function, showing a >37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor .

Biochemical Pathways

Given its antagonistic action on the apj receptor, it likely impacts pathways related to cardiovascular function and energy metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the APJ receptor. By inhibiting this receptor, the compound could potentially alter cardiovascular function and energy metabolism .

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate in lab experiments include its ease of synthesis, its potential as an anticancer agent, and its versatility as a building block for the synthesis of functional materials. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential as a building block for the synthesis of new functional materials. Additionally, research could be conducted to better understand its mechanism of action and potential side effects. Finally, research could be conducted to investigate its potential applications in environmental science, specifically in the degradation of pollutants.

In conclusion, this compound is a chemical compound that has potential applications in various fields. Its ease of synthesis, versatility, and potential as an anticancer agent make it an interesting compound for scientific research. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis method of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves the reaction of ethyl 2-methyl-4-oxo-4H-pyran-3-carboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation in a polar solvent such as ethanol.

Scientific Research Applications

2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has shown promising cytotoxic activity against various cancer cell lines. In material science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In environmental science, this compound has been studied for its potential as a pollutant and its degradation products.

Safety and Hazards

properties

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6/c1-8-12(11(15)6-7-19-8)20-13(16)9-2-4-10(5-3-9)14(17)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRKQBGNGUFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793377.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2793381.png)

![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)

![N-(furan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2793396.png)

![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)